molecular formula C12H16N2O4 B055372 North-methanocarbathymidine CAS No. 156126-12-4

North-methanocarbathymidine

Cat. No.: B055372
CAS No.: 156126-12-4
M. Wt: 252.27 g/mol
InChI Key: NOWRLNPOENZFHP-ARHDFHRDSA-N
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Preparation Methods

The synthesis of North-methanocarbathymidine involves the incorporation of a pseudosugar with a fixed Northern conformation. The synthetic route typically includes the following steps :

    Formation of the bicyclo[3.1.0]hexane ring system: This is achieved through a series of cyclization reactions.

    Introduction of the hydroxymethyl group: This step involves the selective hydroxylation of the bicyclo[3.1.0]hexane ring.

    Coupling with the pyrimidine base: The final step involves coupling the modified sugar with a pyrimidine base to form this compound.

Chemical Reactions Analysis

North-methanocarbathymidine undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxymethyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

North-methanocarbathymidine is unique due to its fixed Northern conformation and its broad-spectrum antiviral activity. Similar compounds include:

This compound’s uniqueness lies in its conformational rigidity and its ability to inhibit a wide range of viruses, making it a promising candidate for further research and development.

Biological Activity

North-Methanocarbathymidine (N-MCT) is a conformationally locked nucleoside analog that has garnered significant attention for its antiviral properties, particularly against herpesviruses and orthopoxviruses. This article reviews the biological activity of N-MCT, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

N-MCT is characterized by a pseudosugar moiety locked in the northern conformation, which enhances its stability and affinity for viral thymidine kinases (TKs). The compound is specifically phosphorylated by viral TKs, leading to the formation of its active triphosphate metabolite (N-MCT-TP). This metabolite inhibits viral DNA synthesis, making N-MCT a potent antiviral agent.

Key Mechanisms:

  • Selective Phosphorylation : N-MCT is preferentially phosphorylated by viral TKs, which are expressed in virus-infected cells but not in uninfected cells. This selectivity minimizes cytotoxic effects on healthy cells .
  • Inhibition of Viral Replication : The triphosphate form of N-MCT effectively inhibits the activity of viral DNA polymerases, crucial for the replication of herpes simplex virus (HSV) and Kaposi's sarcoma-associated herpesvirus (KSHV) .

Efficacy Against Viruses

N-MCT has demonstrated significant antiviral activity in both in vitro and in vivo studies. Below is a summary of its efficacy against various viruses:

Virus TypeEC50 (μM)IC50 (μM)Reference
Herpes Simplex Virus Type 10.080.08
Herpes Simplex Virus Type 20.080.08
Kaposi's Sarcoma-associated Virus0.080.08
Vaccinia Virus0.25Not reported
Cowpox Virus0.25Not reported

In Vitro Studies

In laboratory settings, N-MCT has shown remarkable potency against KSHV and HSV. For instance, a study indicated that N-MCT had an IC50 significantly lower than those of established antiviral drugs such as cidofovir (CDV) and ganciclovir (GCV), showcasing its potential as a more effective treatment option .

In Vivo Studies

Research involving murine models has further validated the efficacy of N-MCT:

  • Orthopoxvirus Infections : Mice treated with N-MCT exhibited reduced mortality rates when infected with orthopoxviruses compared to control groups receiving standard treatments like ACV or CDV .
  • Dosage and Administration : Administering low doses of N-MCT orally resulted in significant reductions in viral loads and improved survival rates in infected mice .

Safety Profile

Safety assessments have shown that N-MCT exhibits minimal cytotoxicity at therapeutic concentrations. In studies involving BCBL-1 cells and other cell lines, no significant cytotoxic effects were observed at concentrations up to 200 μM, indicating a favorable safety profile for potential therapeutic use .

Properties

CAS No.

156126-12-4

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O4/c1-6-4-14(11(18)13-10(6)17)8-2-9(16)12(5-15)3-7(8)12/h4,7-9,15-16H,2-3,5H2,1H3,(H,13,17,18)/t7-,8+,9+,12+/m1/s1

InChI Key

NOWRLNPOENZFHP-ARHDFHRDSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@]3([C@@H]2C3)CO)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O

Synonyms

(North)-methanocarbathymidine;  [1S-(1α,2α,4β,5α)]-1-[4-Hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-pyrimidinedione;  1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-Pyrimidinedione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
North-methanocarbathymidine
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Reactant of Route 5
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Reactant of Route 6
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